molecular formula C₁₅H₁₄ClN₃O₅S B1141874 5'-Hydroxypiroxicam CAS No. 76066-11-0

5'-Hydroxypiroxicam

Katalognummer: B1141874
CAS-Nummer: 76066-11-0
Molekulargewicht: 383.81
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

5’-Hydroxypiroxicam undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other metabolites.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: It can participate in substitution reactions, particularly involving the hydroxyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties
5'-Hydroxypiroxicam exhibits anti-inflammatory and analgesic effects similar to its parent compound, piroxicam. It functions primarily by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. This characteristic makes it relevant for conditions such as osteoarthritis and rheumatoid arthritis.

2. Pharmacokinetics Studies
Research has shown that this compound has distinct pharmacokinetic properties. For instance, a study involving multiple doses of piroxicam revealed that the plasma half-life of this compound was significantly longer than that of piroxicam itself (70.5 hours compared to 54.9 hours) . Understanding these kinetics is crucial for optimizing dosing regimens in clinical settings.

3. Urinary Excretion Studies
Approximately 25.2% of an administered dose of piroxicam was recovered in urine as this compound, indicating its role as an active metabolite in renal elimination pathways . This information is vital for assessing renal function in patients treated with piroxicam.

Analytical Applications

1. Quantification Methods
Various analytical techniques have been developed to quantify this compound in biological fluids. For example, a reverse-phase high-performance liquid chromatography (RP-HPLC) method was validated for simultaneous determination of both piroxicam and its metabolite in human plasma. This method demonstrated high sensitivity and accuracy, making it suitable for pharmacokinetic studies .

2. Spectrophotometric Methods
A first-derivative spectrophotometric method has also been established for the simultaneous determination of piroxicam and this compound in plasma samples. This technique allows for effective monitoring of drug levels without complex extraction procedures .

Case Studies

1. Clinical Trials
In clinical trials involving healthy volunteers, the pharmacokinetics of piroxicam and its metabolite were assessed over a period of 15 days. The steady-state levels achieved were significantly higher than those predicted from single-dose studies, highlighting the importance of understanding the metabolism of this compound when evaluating therapeutic outcomes .

2. Toxicity Assessments
Case studies have also reported on the toxicity associated with piroxicam ingestion, where the role of its metabolites, including this compound, was evaluated in terms of multisystem toxicity following overdose scenarios . These findings underscore the need for careful monitoring when prescribing NSAIDs.

Table: Summary of Key Findings on this compound

Study Type Key Findings Reference
PharmacokineticsLonger half-life than piroxicam (70.5 h vs 54.9 h)
Urinary Excretion25.2% recovery as this compound in urine
Analytical MethodRP-HPLC method validated for quantification
SpectrophotometricFirst-derivative method for simultaneous determination
Clinical TrialsSteady-state levels significantly higher than single-dose predictions
ToxicityReports on multisystem toxicity from overdose

Vergleich Mit ähnlichen Verbindungen

5’-Hydroxypiroxicam is similar to other hydroxylated metabolites of NSAIDs, such as 4’-Hydroxydiclofenac and 5’-Hydroxymeloxicam. it is unique in its specific structure and its formation from piroxicam. Similar compounds include:

These compounds share similar metabolic pathways but differ in their parent compounds and specific pharmacokinetic properties.

Biologische Aktivität

5'-Hydroxypiroxicam is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article explores the mechanisms, pharmacokinetics, and biological effects of this compound, supported by data tables and research findings.

This compound primarily exerts its effects through the inhibition of cyclooxygenase enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The biochemical pathways affected include:

  • Prostaglandin Synthesis : By inhibiting COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammatory responses.
  • Anti-inflammatory Effects : The reduction in prostaglandin levels contributes to its analgesic and anti-inflammatory properties, making it effective in treating conditions like osteoarthritis and rheumatoid arthritis .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Absorption : this compound is well absorbed following oral administration of piroxicam.
  • Metabolism : It is predominantly metabolized in the liver via cytochrome P450 enzymes, particularly CYP2C9 .
  • Half-life : The elimination half-life of this compound is significantly longer than that of piroxicam itself (approximately 70.5 hours compared to 54.9 hours) .

Table 1: Pharmacokinetic Parameters

ParameterPiroxicamThis compound
Elimination Half-life54.9 ± 26 hours70.5 ± 44 hours
Plasma Concentration7.0 µg/ml1.2 µg/ml
Urinary Excretion25.2% as metabolite-

Biological Effects

Research indicates that while piroxicam has notable anti-inflammatory effects, the metabolites, including this compound, exhibit different levels of biological activity.

  • Anti-inflammatory Activity : Studies suggest that while piroxicam shows significant anti-inflammatory activity, the metabolites like this compound may possess limited or no direct anti-inflammatory effects .
  • Toxicity Profile : Both piroxicam and its metabolites have been associated with gastrointestinal toxicity, including ulceration and bleeding risks. Serious adverse events can occur even in short-term use .

Case Studies and Research Findings

Several studies have explored the pharmacological effects and safety profiles of this compound:

  • Clinical Pharmacokinetics Study :
    • A study involving healthy volunteers administered piroxicam showed that approximately two-thirds of the dose was recovered as glucuronide conjugates in urine .
    • The study highlighted that steady-state plasma levels for both piroxicam and its metabolite were higher than previously reported single-dose studies.
  • Animal Studies :
    • In rat models, piroxicam treatment resulted in a significant reduction in intestinal tumor incidence compared to control groups, indicating potential protective effects against carcinogenesis .
  • Comparative Analysis :
    • A reverse phase high-performance liquid chromatography (RP-HPLC) method was developed to quantify both piroxicam and this compound in human plasma, revealing important pharmacokinetic parameters for further research applications .

Eigenschaften

IUPAC Name

4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23/h2-8,19-20H,1H3,(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKOORANQAQKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228171
Record name 5'-Hydroxypiroxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77459-78-0
Record name 5′-HydroxyPiroxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77459-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Hydroxypiroxicam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077459780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Hydroxypiroxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77459-78-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5'-HYDROXYPIROXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBG963W8BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5'-Hydroxypiroxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.